4-Fluoro-2-iso-pentoxythiophenol
Overview
Description
4-Fluoro-2-iso-pentoxythiophenol is a chemical compound characterized by the presence of a fluorine atom, an iso-pentoxy group, and a thiophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 4-Fluoro-2-iso-pentoxythiophenol may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-iso-pentoxythiophenol can undergo various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom and iso-pentoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenol moiety can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the molecule.
Scientific Research Applications
4-Fluoro-2-iso-pentoxythiophenol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-iso-pentoxythiophenol involves its interaction with specific molecular targets and pathways. The fluorine atom and iso-pentoxy group can influence the compound’s reactivity and binding affinity to various biological targets. The thiophenol moiety can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
4-Fluorothiophenol: Lacks the iso-pentoxy group, making it less complex.
2-Iso-pentoxythiophenol: Does not contain the fluorine atom, affecting its reactivity.
4-Fluoro-2-methoxythiophenol: Contains a methoxy group instead of an iso-pentoxy group, leading to different chemical properties.
Uniqueness
4-Fluoro-2-iso-pentoxythiophenol is unique due to the combination of the fluorine atom and the iso-pentoxy group on the thiophenol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-fluoro-2-(3-methylbutoxy)benzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-8(2)5-6-13-10-7-9(12)3-4-11(10)14/h3-4,7-8,14H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUFFUBWKCJTGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=CC(=C1)F)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268697 | |
Record name | Benzenethiol, 4-fluoro-2-(3-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801268697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443326-37-1 | |
Record name | Benzenethiol, 4-fluoro-2-(3-methylbutoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443326-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 4-fluoro-2-(3-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801268697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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